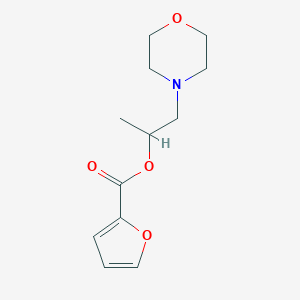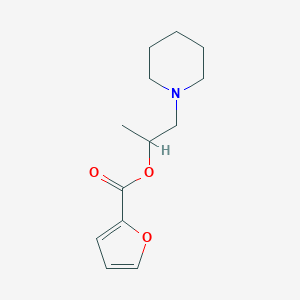![molecular formula C16H25NO5 B295136 2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate, commonly known as 'MPTB,' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications.
Mechanism of Action
The mechanism of action of MPTB involves the inhibition of monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter. This results in increased levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
MPTB has been shown to have a range of biochemical and physiological effects. It can increase dopamine, norepinephrine, and serotonin levels in the brain, leading to improved mood, cognition, and behavior. MPTB has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
MPTB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MPTB also has a well-understood mechanism of action, which makes it an attractive compound for use in neuroscience research. However, one limitation of MPTB is that it can be difficult to study its effects in vivo due to its poor solubility in water.
Future Directions
There are several future directions for research on MPTB. One area of interest is the development of MPTB-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease. Another potential area of research is the study of MPTB's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of MPTB use and its potential side effects.
In conclusion, MPTB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. It has been found to exhibit neuroprotective properties and can inhibit the uptake of dopamine, norepinephrine, and serotonin. MPTB has several advantages for use in lab experiments, including its relatively easy synthesis and well-understood mechanism of action. However, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
MPTB can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with methylpropan-2-amine, followed by the esterification of the resulting product with isobutyric anhydride. The final product is obtained through a purification process involving recrystallization.
Scientific Research Applications
MPTB has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective properties and can inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a vital role in the regulation of mood, cognition, and behavior. MPTB has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
Properties
Molecular Formula |
C16H25NO5 |
|---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H25NO5/c1-11(2)17(3)7-8-22-16(18)12-9-13(19-4)15(21-6)14(10-12)20-5/h9-11H,7-8H2,1-6H3 |
InChI Key |
VORIBVGDDIHJRP-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
